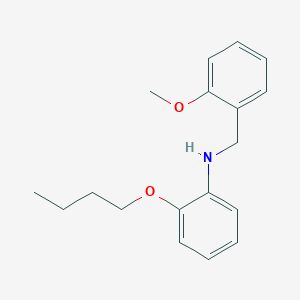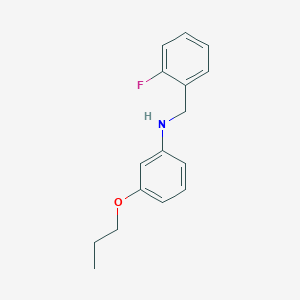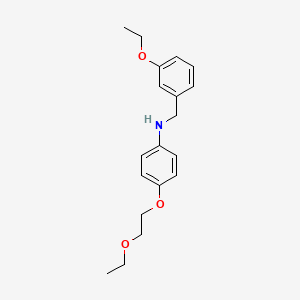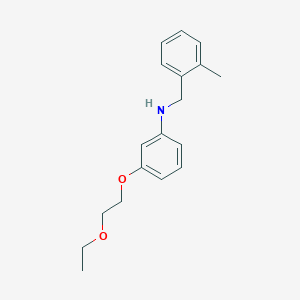![molecular formula C20H28N2O B1385683 N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine CAS No. 1040680-45-2](/img/structure/B1385683.png)
N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine involves several steps. Typically, the synthetic route includes the reaction of 3,4-dimethylphenol with 2-chloroethylamine to form the intermediate 2-(3,4-dimethylphenoxy)ethylamine. This intermediate is then reacted with N,N-diethyl-1,4-benzenediamine under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamine moiety, using reagents like sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine is widely used in scientific research, particularly in the field of proteomics . It is utilized as a reagent for studying protein interactions and modifications. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of various chemical products .
Mécanisme D'action
The mechanism of action of N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include modulation of protein-protein interactions and enzyme inhibition .
Comparaison Avec Des Composés Similaires
N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine can be compared with other similar compounds such as this compound derivatives and analogs. These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and functionality .
Propriétés
IUPAC Name |
1-N-[2-(3,4-dimethylphenoxy)ethyl]-4-N,4-N-diethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-5-22(6-2)19-10-8-18(9-11-19)21-13-14-23-20-12-7-16(3)17(4)15-20/h7-12,15,21H,5-6,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCNBBYLQFHJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCCOC2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385602.png)
![3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385603.png)


![N-[2-(2,4-Dichlorophenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1385610.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385611.png)

![N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline](/img/structure/B1385613.png)
![N-[2-(Hexyloxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385614.png)

![3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid](/img/structure/B1385617.png)

![2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385620.png)

